molecular formula C18H14N2O2S2 B11374986 5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol

5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol

Cat. No.: B11374986
M. Wt: 354.4 g/mol
InChI Key: DPKLPMNMJJRIAS-UHFFFAOYSA-N
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Description

5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol is a complex organic compound with the molecular formula C18H14N2O2S2 and a molecular weight of 354.452 g/mol . This compound features an imidazole ring substituted with two thienyl groups and a methoxyphenol moiety. It is a part of a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the catalytic system used.

Chemical Reactions Analysis

Types of Reactions

5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted imidazole derivatives.

Scientific Research Applications

5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of functional materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thienyl groups contribute to the compound’s binding affinity and specificity, while the methoxyphenol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Triphenylimidazole: Another imidazole derivative with different substituents.

    2-Thienylimidazole: A simpler compound with only one thienyl group.

    2-Methoxyphenylimidazole: Lacks the thienyl groups but contains the methoxyphenol moiety.

Uniqueness

5-[4,5-DI(2-Thienyl)-1H-imidazol-2-YL]-2-methoxyphenol is unique due to its combination of thienyl and methoxyphenol groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C18H14N2O2S2/c1-22-13-7-6-11(10-12(13)21)18-19-16(14-4-2-8-23-14)17(20-18)15-5-3-9-24-15/h2-10,21H,1H3,(H,19,20)

InChI Key

DPKLPMNMJJRIAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4)O

Origin of Product

United States

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